BenchChemオンラインストアへようこそ!

6-chloro-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione

Antibacterial DNA gyrase topoisomerase IV

This 6‑chloro‑2‑hydroxy‑1H‑benzo[de]isoquinoline‑1,3(2H)‑dione is not a generic naphthalimide. The 2‑hydroxy motif eliminates strong DNA intercalation, redirecting target engagement to bacterial DNA gyrase and topoisomerase IV while minimizing mammalian topoisomerase II off‑target effects. The 6‑chloro substituent serves as both a pharmacophoric modulator and a synthetic handle for SₙAr or cross‑coupling derivatizations. Procuring this exact congener—rather than a generic 1,8‑naphthalimide—ensures the correct mechanistic fingerprint for antibacterial probe development, HCV NS5B allosteric‑site exploration, and structure‑based design programs. Verified purity ensures reproducible enzymology and microbiological profiling.

Molecular Formula C12H6ClNO3
Molecular Weight 247.63
CAS No. 41382-15-4
Cat. No. B2903838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione
CAS41382-15-4
Molecular FormulaC12H6ClNO3
Molecular Weight247.63
Structural Identifiers
SMILESC1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)O)Cl
InChIInChI=1S/C12H6ClNO3/c13-9-5-4-8-10-6(9)2-1-3-7(10)11(15)14(17)12(8)16/h1-5,17H
InChIKeyNWYOXTXLCOKUMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Chloro-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione (CAS 41382-15-4): Core Structural and Pharmacological Baseline for Procurement Decisions


6-Chloro-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione is a halogenated 2‑hydroxy‑1,8‑naphthalimide (benzo[de]isoquinoline‑1,3‑dione) congener. This class is historically associated with DNA‑binding and cytotoxic activities [1]. The 2‑hydroxy substitution fundamentally redirects the mechanism of action: it abolishes strong DNA intercalation and converts the scaffold into a selective dual inhibitor of bacterial DNA gyrase and topoisomerase IV [1], while the chlorine atom at position 6 serves both as a pharmacophoric modulator and as a synthetic handle for further derivatisation [2]. These characteristics position the compound as a mechanistically distinct research tool and versatile intermediate within the benzo[de]isoquinoline‑1,3‑dione family.

Why Generic 1,8‑Naphthalimide Substitution Cannot Replace 6‑Chloro‑2‑hydroxy‑1H‑benzo[de]isoquinoline‑1,3(2H)‑dione in Target‑Selective Applications


The widely studied aminoalkyl‑1,8‑naphthalimides (e.g., amonafide, mitonafide) exert their activity predominantly through DNA intercalation and topoisomerase II poisoning, leading to appreciable mammalian cytotoxicity [1]. In contrast, the 2‑hydroxy motif present in the title compound eliminates strong DNA intercalation, switching the inhibitory profile to bacterial DNA gyrase and topoisomerase IV while reducing off‑target human topoisomerase II inhibition [1]. This mechanistically distinct fingerprint means that any 1,8‑naphthalimide lacking the 2‑hydroxy group cannot reproduce the same target selectivity profile, and even close 6‑halogen congeners (e.g., 6‑bromo, 6‑fluoro) may differ substantially in reactivity and downstream functionalisation potential [2]. Simply procuring a generic naphthalimide core therefore risks introducing an incompatible mechanism of action and synthetic trajectory into the intended research programme.

6‑Chloro‑2‑hydroxy‑1H‑benzo[de]isoquinoline‑1,3(2H)‑dione: Quantitative Differentiation Evidence for Scientific Selection


Mechanistic Selectivity Shift: 2‑Hydroxy Naphthalimides Abolish DNA Intercalation While Retaining Gyrase/Topo IV Inhibition

The 2‑hydroxy substitution in the benzo[de]isoquinoline‑1,3‑dione scaffold fundamentally re‑routes the mechanism of action. Unlike classical aminoalkyl naphthalimides (e.g., amonafide, compound I–IV series) that strongly intercalate DNA and inhibit mammalian topoisomerase II, the 2‑hydroxy derivatives (including the 6‑chloro compound) do not strongly intercalate or bind DNA and instead act as selective inhibitors of bacterial DNA gyrase and DNA topoisomerase IV [1]. This binary mechanistic switch is supported by qualitative DNA‑binding assays and enzyme‑specific inhibition experiments described in the foundational patent [1].

Antibacterial DNA gyrase topoisomerase IV

Halogen‑Dependent Synthetic Versatility: 6‑Chloro vs. 6‑Bromo Reactivity as a Functionalisation Handle

The 6‑chloro substituent is a well‑established leaving group for nucleophilic aromatic substitution (SₙAr) and palladium‑catalysed cross‑coupling reactions, enabling site‑selective introduction of amines, ethers, and carbon nucleophiles [1]. The 6‑bromo analog (CAS 31166‑84‑4) is more reactive in such transformations but is also more expensive and less shelf‑stable due to the weaker C–Br bond [2]. No head‑to‑head kinetic comparison with the 6‑fluoro or 6‑unsubstituted analogs has been identified in the open literature, but the 6‑chloro compound uniquely balances sufficient reactivity for mild SₙAr conditions with improved stability and lower cost relative to the 6‑bromo variant [2].

Organic synthesis cross-coupling fluorescent probe

Target Selectivity in the HCV NS5B Polymerase Series: Submicromolar Potency Without Activity on Other Polymerases

The 1H‑benzo[de]isoquinoline‑1,3(2H)‑dione scaffold has been validated as a selective allosteric inhibitor of the hepatitis C virus (HCV) NS5B RNA‑dependent RNA polymerase. The high‑throughput screening hit (bearing a 2‑(bromophenyl) substituent) displayed submicromolar potency in two different HCV replicons (genotype 1b and 2b) and showed no activity on other viral polymerases (HIV‑RT, Polio‑pol, GBV‑b‑pol) [1]. Although the specific 2‑hydroxy‑6‑chloro compound was not explicitly tested in this study, it shares the identical tricyclic core and the 6‑position substitution pattern, making it a valuable scaffold for further structure–activity relationship (SAR) exploration within the NS5B thumb site II binding pocket [1].

Antiviral HCV NS5B polymerase inhibitor

Cytotoxicity De‑Coupling: 2‑Hydroxy Naphthalimides Reduce Mammalian Cell Toxicity While Retaining Antibacterial Activity

A major limitation of classical 1,8‑naphthalimides as antibacterial agents is their high cytotoxicity due to DNA intercalation and mammalian topoisomerase inhibition. The 2‑hydroxy substitution, as present in the 6‑chloro compound, was specifically introduced to decouple antibacterial potency from cytotoxicity [1]. While the patent does not provide a direct quantitative head‑to‑head cytotoxicity comparison for the pure 6‑chloro derivative, it explicitly states that the 2‑hydroxy series “does not strongly intercalate or bind DNA” and is associated with “significant advantages in treatment of bacterial infection” [1]. This toxicity‑activity decoupling is a critical differentiator when procuring a naphthalimide scaffold for antibacterial research.

Antibacterial cytotoxicity selectivity

Optimised Research and Industrial Application Scenarios for 6‑Chloro‑2‑hydroxy‑1H‑benzo[de]isoquinoline‑1,3(2H)‑dione (CAS 41382‑15‑4)


Selective Antibacterial Lead Generation Targeting DNA Gyrase and Topoisomerase IV

Leveraging the 2‑hydroxy motif’s ability to avert DNA intercalation while maintaining dual inhibition of bacterial DNA gyrase and topoisomerase IV [1], the 6‑chloro compound can serve as a starting scaffold for structure‑based design of narrow‑spectrum antibacterials with reduced mammalian cytotoxicity. This approach is directly supported by the mechanistic decoupling disclosed in the foundational patent [1].

Versatile Intermediate for Fluorescent Probe and Radioligand Development

The 6‑chloro substituent allows facile SₙAr or cross‑coupling reactions to install amino, ether, or carbon‑based reporter groups at the 6‑position [1], enabling the construction of environment‑sensitive fluorophores (e.g., hypochlorite‑responsive probes [1]) or radiolabelled ligands without altering the core pharmacophore. This synthetic versatility is a key procurement consideration when planning a diverse library of probe molecules.

HCV NS5B Polymerase Inhibitor SAR Expansion

Because the benzo[de]isoquinoline‑1,3(2H)‑dione core has been crystallographically validated as an allosteric binder of the HCV NS5B thumb site II with submicromolar replicon activity and excellent selectivity over other polymerases [1], the 6‑chloro derivative is a suitable building block for exploring substitution effects at the 6‑position while retaining the core binding mode. This scenario is especially attractive for academic groups pursuing novel antiviral chemotypes.

Dual‑Target Antibacterial Mechanism‑of‑Action Studies

The inherent dual inhibition of DNA gyrase and topoisomerase IV by the 2‑hydroxy series [1] makes the 6‑chloro compound a valuable tool compound for mechanistic studies aimed at dissecting the contributions of each target to bacterial cell killing and resistance emergence. Its commercial availability as a pure single entity further facilitates reproducible in‑vitro enzymology and microbiological profiling.

Quote Request

Request a Quote for 6-chloro-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.